Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF
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Overview
Description
Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 4 (SSTR4), and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF involves multiple steps, including the substitution of specific amino acids in the somatostatin sequence. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Protecting group strategies: Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis.
Cleavage and deprotection: The final peptide is cleaved from the resin and deprotected to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or iodine.
Reducing agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Specific amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions are typically analogs of this compound with modified biological activity. These analogs are used to study structure-activity relationships and optimize therapeutic potential .
Scientific Research Applications
Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating cellular processes through interaction with somatostatin receptors.
Medicine: Explored for potential therapeutic applications in treating endocrine disorders, cancer, and neurological conditions.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR4. This binding inhibits adenylyl cyclase activity, reducing cyclic AMP levels and subsequently modulating various cellular processes. The compound also affects ion channels and phosphotyrosine phosphatases, contributing to its regulatory effects on hormone secretion and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Des-AA1,2,5,12,13-[D-Trp8]SRIF: Another analog with similar receptor affinity but different amino acid substitutions.
Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8]SRIF: A modified analog with distinct biological activity.
Cyclo(7-12) Des-AA1,2,5-[Glu7,D-Trp]SRIF: A cyclic analog with unique structural properties.
Uniqueness
Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF is unique due to its specific amino acid substitutions, which confer high affinity and selectivity for SSTR4. This makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .
Properties
Molecular Formula |
C45H57N9O9S2 |
---|---|
Molecular Weight |
932.1 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16S,19S,22S)-22-amino-13-(4-aminobutyl)-7,19-dibenzyl-10-[(1R)-1-hydroxyethyl]-16-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |
InChI |
InChI=1S/C45H57N9O9S2/c1-26(55)38-44(61)52-35(21-28-14-6-3-7-15-28)42(59)53-37(45(62)63)25-65-64-24-31(47)39(56)50-34(20-27-12-4-2-5-13-27)41(58)51-36(22-29-23-48-32-17-9-8-16-30(29)32)43(60)49-33(40(57)54-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,48,55H,10-11,18-22,24-25,46-47H2,1H3,(H,49,60)(H,50,56)(H,51,58)(H,52,61)(H,53,59)(H,54,57)(H,62,63)/t26-,31-,33+,34+,35+,36+,37+,38-/m1/s1 |
InChI Key |
GGSHKARHPHVZOO-KLCDHWPJSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)N)C(=O)O)CC5=CC=CC=C5)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)N)C(=O)O)CC5=CC=CC=C5)O |
Origin of Product |
United States |
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